(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Overview
Description
(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first synthesized in the 1970s and has been widely used in clinical practice since the 1990s.
Mechanism of Action
(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a reversible inhibitor of MAO-A, which is an enzyme that breaks down serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid in lab experiments is that it has a relatively short half-life, which allows for rapid changes in neurotransmitter levels. However, one limitation is that it is a reversible inhibitor of MAO-A, which means that its effects may be less potent and longer-lasting than irreversible inhibitors.
Future Directions
There are several future directions for research on (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. One area of interest is its potential use in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its effects on neuroplasticity and neurogenesis, which could have implications for the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the optimal dosing and duration of treatment with (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.
Scientific Research Applications
(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in treating depression, anxiety disorders, and social phobia. (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has also been studied for its effects on cognitive function, sleep, and sexual function.
properties
IUPAC Name |
(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-2-3(4(7)8)6-5(9)10-2/h2-3H,1H3,(H,6,9)(H,7,8)/t2-,3+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNKAUUXUQOZSQ-GBXIJSLDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NC(=O)O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225104 | |
Record name | (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
CAS RN |
1195-20-6 | |
Record name | (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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